HInd(RuInd2Cl4)
Description
Overview of Ruthenium Coordination Complexes in Advanced Chemical Research
Ruthenium, a transition metal of the platinum group, is renowned for its ability to form a diverse array of coordination complexes with various ligands. These complexes are central to many areas of advanced chemical research due to ruthenium's versatile oxidation states, which commonly range from +2 to +4, and its capacity to coordinate with a wide range of donor atoms such as nitrogen, oxygen, phosphorus, and sulfur. researchgate.net This versatility allows for the fine-tuning of the electronic and steric properties of the resulting complexes, making them suitable for a multitude of applications.
In recent years, ruthenium complexes have garnered significant attention in medicinal chemistry as potential antitumor agents, demonstrating selective antimetastatic properties and lower systemic toxicity compared to traditional platinum-based drugs. researchgate.netptbioch.edu.pl Their mechanism of action is often attributed to their ability to bind to biological macromolecules like DNA and proteins. ptbioch.edu.plnih.gov Furthermore, ruthenium complexes are extensively studied in catalysis, where they facilitate a wide range of organic transformations, including hydrogenations, C-H bond activations, and the synthesis of heterocyclic compounds like indoles. rsc.orgrsc.orgmdpi.comnih.gov The development of ruthenium-based photosensitizers is also a burgeoning field, with applications in photodynamic therapy and solar energy conversion. nih.gov
Historical Context and Significance of HInd(RuInd₂Cl₄) in Academic Studies
The compound HInd(RuInd₂Cl₄), systematically named Indolium tetrachlorobis(indazole)ruthenate(III), has been a subject of academic interest, particularly for its potential as an anticancer agent. ptbioch.edu.pldntb.gov.ua It belongs to a class of ruthenium(III) complexes that are considered prodrugs, meaning they are activated in the body, often through reduction to the more reactive ruthenium(II) state. acs.org
Initial research on HInd(RuInd₂Cl₄) and related compounds focused on their synthesis, characterization, and evaluation of their cytotoxic properties against various cancer cell lines. dntb.gov.uaacs.orgscispace.com Studies have explored its interactions with biologically significant proteins, such as cytochrome c and albumin, to understand its mechanism of action and transport in the body. ptbioch.edu.plnih.govnih.govtandfonline.com The compound has been noted for its activity against non-small cell lung, breast, and renal cancers in preclinical investigations. ptbioch.edu.pl The synthesis of HInd(RuInd₂Cl₄) typically involves the reaction of purified ruthenium(III) chloride with indazole in an acidic medium. drugfuture.com
Scope and Research Trajectories Pertaining to HInd(RuInd₂Cl₄)
Current and future research concerning HInd(RuInd₂Cl₄) and its analogs continues to explore several key trajectories. A primary focus remains on elucidating its detailed mechanism of action as an antineoplastic agent. This includes studying its interactions with DNA and key cellular proteins, as well as understanding the role of the indazole ligands in its biological activity. ptbioch.edu.plnih.govacs.org
Another significant area of investigation is the development of new ruthenium complexes with improved efficacy and selectivity. This involves modifying the ligand environment around the ruthenium center to enhance cytotoxic activity and reduce side effects. acs.orgresearchgate.net For instance, the synthesis of osmium analogs of HInd(RuInd₂Cl₄) has been explored to compare the therapeutic potential of different metal centers. acs.org
Furthermore, the catalytic applications of ruthenium-indole and ruthenium-indazole complexes are an active area of research. rsc.orgmdpi.comresearchgate.net While HInd(RuInd₂Cl₄) itself is primarily studied for its medicinal properties, the broader class of related ruthenium complexes is being investigated for their utility in organic synthesis, particularly in the functionalization of indole (B1671886) rings. rsc.orgacs.org
Below is a data table summarizing key research findings related to HInd(RuInd₂Cl₄) and its interactions with biological molecules.
| Research Area | Key Findings | Techniques Used | References |
| Interaction with Cytochrome c | Binding of HInd(RuInd₂Cl₄) induces conformational changes in cytochrome c, leading to a less organized secondary and tertiary structure. ptbioch.edu.plnih.gov It binds in a 1:1 molar ratio to the protein. ptbioch.edu.pl | Gel-filtration chromatography, Absorption second derivative spectroscopy, Circular dichroism (CD), Inductively coupled plasma atomic emission spectroscopy (ICP-AES) | ptbioch.edu.plnih.govbibliotekanauki.pl |
| Interaction with Albumin | The majority of ruthenium(III) species from compounds like HInd(RuInd₂Cl₄) bind to serum albumin. ptbioch.edu.plnih.gov | X-ray crystallography, Inductively coupled plasma mass spectrometry (ICP-MS) | ptbioch.edu.plnih.gov |
| Anticancer Activity | Exhibited activity against non-small cell lung, breast, and renal cancers in preclinical studies. ptbioch.edu.pl | In vitro cytotoxicity assays | ptbioch.edu.pldntb.gov.ua |
| Redox Properties | Considered a prodrug that is activated by reduction from Ru(III) to Ru(II). The cytotoxic potency is correlated with the ease of reduction. acs.org | Cyclic voltammetry | acs.org |
Structure
2D Structure
Properties
Molecular Formula |
C21H21Cl4N6ORu |
|---|---|
Molecular Weight |
616.3 g/mol |
IUPAC Name |
1H-indazole;1H-indazol-2-ium;tetrachlororuthenium(1-);hydrate |
InChI |
InChI=1S/3C7H6N2.4ClH.H2O.Ru/c3*1-2-4-7-6(3-1)5-8-9-7;;;;;;/h3*1-5H,(H,8,9);4*1H;1H2;/q;;;;;;;;+3/p-3 |
InChI Key |
VHYDJZIFRFPKHT-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC=C2C(=C1)C=[NH+]N2.C1=CC=C2C(=C1)C=NN2.C1=CC=C2C(=C1)C=NN2.O.Cl[Ru-](Cl)(Cl)Cl |
Synonyms |
indazolium-tetrachlorobisindazoleruthenate(III) IndCR IndH(RuInd2Cl4) NSC 666158 NSC666158 |
Origin of Product |
United States |
Synthetic Methodologies for Hind Ruind2cl4
Precursor Synthesis and Ligand Preparation for HInd(RuInd2Cl4)
The synthesis of HInd(RuInd2Cl4) relies on commercially available starting materials, eliminating the need for extensive precursor synthesis. The primary components required for the formation of this complex are ruthenium(III) chloride hydrate (B1144303) (RuCl3·nH2O) and the heterocyclic ligand, indole (B1671886).
The indole ligand, a bicyclic aromatic molecule, serves a dual function in the reaction. It acts as a coordinating ligand that binds directly to the ruthenium metal center and also forms the indolium cation, [HInd]+, which acts as the counterion to the anionic ruthenium complex. The acidic medium required for the reaction facilitates the protonation of an indole molecule to generate this cation.
The selection of ruthenium(III) chloride as the metal source is crucial, as it provides the Ru(III) oxidation state that is maintained in the final complex. The hydrated form is typically used for its solubility in the chosen reaction solvent.
| Precursor/Ligand | Chemical Formula | Role in Synthesis |
|---|---|---|
| Ruthenium(III) Chloride Hydrate | RuCl3·nH2O | Source of Ruthenium(III) metal center |
| Indole | C8H7N | Coordinating ligand and precursor to the indolium counterion |
| Hydrochloric Acid | HCl | Provides an acidic medium and source of chloride ligands |
| Ethanol (B145695) | C2H5OH | Reaction solvent |
Reaction Pathways and Optimized Conditions for HInd(RuInd2Cl4) Formation
The formation of HInd(RuInd2Cl4) is achieved through a one-pot reaction. The pathway involves the direct reaction of ruthenium(III) chloride hydrate with an excess of the indole ligand in an acidic ethanolic solution.
The optimized procedure involves dissolving ruthenium(III) chloride hydrate in a solution of concentrated hydrochloric acid and ethanol. To this, a solution of indole, also in ethanol, is added. The molar ratio of the reactants is a key parameter, with an excess of indole being utilized. The reaction mixture is then heated to reflux. During the reflux period, the coordination of two indole ligands to the ruthenium center occurs, alongside the displacement of water and some chloride ligands from the ruthenium coordination sphere, ultimately forming the [RuInd2Cl4]− anion. Concurrently, an indole molecule is protonated by the acidic medium to form the [HInd]+ cation.
| Parameter | Optimized Condition |
|---|---|
| Solvent System | Ethanol / Concentrated HCl |
| Temperature | Reflux |
| Reactant Ratio | Excess indole relative to RuCl3·nH2O |
| Reaction Time | Typically several hours (e.g., 4 hours) |
Purification and Isolation Protocols for HInd(RuInd2Cl4)
The isolation of HInd(RuInd2Cl4) from the reaction mixture is straightforward due to its precipitation as a solid upon cooling. After the reflux period is complete, the reaction mixture is allowed to cool to room temperature.
The cooling process decreases the solubility of the product, leading to its crystallization or precipitation out of the solution. The resulting solid is then collected by vacuum filtration. To remove any unreacted starting materials or soluble impurities, the isolated solid is subjected to a series of washing steps. The compound is typically washed with ethanol to remove excess indole and other soluble byproducts, followed by a wash with a non-polar solvent like diethyl ether to facilitate drying.
The final product is then dried under vacuum to remove any residual solvent, yielding a pure, microcrystalline solid.
| Step | Description | Purpose |
|---|---|---|
| 1. Cooling | The reaction mixture is cooled to room temperature. | To induce precipitation/crystallization of the product. |
| 2. Filtration | The solid product is collected using vacuum filtration. | To separate the solid product from the reaction solution. |
| 3. Washing | The collected solid is washed with ethanol and then diethyl ether. | To remove impurities and residual solvent. |
| 4. Drying | The purified solid is dried under vacuum. | To obtain the final, solvent-free product. |
Yield Optimization and Scalability Considerations in HInd(RuInd2Cl4) Synthesis
The reported synthetic protocol for HInd(RuInd2Cl4) is highly efficient, with yields reaching approximately 85%. This high yield suggests that the reaction proceeds cleanly with minimal side-product formation, making the established conditions near-optimal for laboratory-scale synthesis.
Key factors contributing to the high yield include the use of an excess of the indole ligand, which drives the reaction equilibrium towards product formation, and the acidic conditions that facilitate the creation of both the anionic complex and the necessary counterion.
Regarding scalability, the one-pot nature of the synthesis and the simple purification procedure are advantageous. Scaling up the reaction would primarily involve managing the heat transfer during the reflux step and handling larger volumes for filtration and washing. The high yield and the use of relatively common reagents suggest that the synthesis could be adapted for larger-scale production without significant modifications to the fundamental methodology. Further optimization for industrial scale might involve studies on reaction concentration, mixing efficiency, and crystallization control to ensure consistent purity and particle size.
Structural Characterization and Elucidation of Hind Ruind2cl4
Spectroscopic Approaches for HInd(RuInd₂Cl₄) Structural Analysis
The elucidation of the complex structure of HInd(RuInd₂Cl₄), a compound featuring a ruthenium core, indole (B1671886) ligands, and an indolium counter-ion, is accomplished through the synergistic application of several advanced spectroscopic methods. Each technique provides unique and complementary information regarding the compound's electronic, vibrational, and structural properties.
NMR spectroscopy is a cornerstone technique for determining the connectivity and environment of atoms within HInd(RuInd₂Cl₄). ¹H and ¹³C NMR spectra provide critical data on the arrangement of the indole and indolium ligands.
¹H NMR Spectroscopy: The proton NMR spectrum reveals distinct regions corresponding to the different components of the complex. Aromatic protons from the indole-based ligands typically appear in the downfield region of 7.0 to 9.5 ppm. nih.gov Protons near the ruthenium metal center can experience shifts due to the metal's electronic effects. nih.gov For instance, in related ruthenium-indole complexes, the N-H proton of a coordinated indole ligand can be observed as a broad signal around 11.14 ppm, indicating its involvement in the structure. acs.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the proton data, providing information on the carbon skeleton. A key feature in spectra of similar organoruthenium complexes is the signal for the carbon atom directly bonded to the ruthenium center, which can appear significantly downfield. In a C-2-metalated indole zwitterion complex, this Ru-C signal was observed at 195.6 ppm, indicating a strong metal-carbon interaction. acs.org The carbon atoms of the indole rings typically resonate between 109 and 136 ppm. mdpi.com
Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for HInd(RuInd₂Cl₄) based on analogous structures.
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| Indole Aromatic Protons | 7.0 - 8.5 | 109 - 136 | nih.govmdpi.com |
| Indolium Aromatic Protons | 7.2 - 8.6 | 115 - 140 | acs.org |
| Indole N-H | ~11.1 | - | acs.org |
Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups and bonding within HInd(RuInd₂Cl₄).
Infrared (IR) Spectroscopy: The IR spectrum provides evidence for the coordination of the indole ligands to the ruthenium center. Shifts in the vibrational frequencies of the indole N-H and C=N bonds upon complexation are diagnostic. For example, the disappearance of a band around 2073 cm⁻¹, attributed to the N-H torsion in a free zwitterionic ligand, can indicate coordination to the metal ion. scirp.org Furthermore, new bands appearing in the low-frequency region (below 400 cm⁻¹) can be assigned to Ru-N and Ru-Cl stretching vibrations, confirming the ligand-metal bonds. nih.govrsc.org A band observed around 318 cm⁻¹ in a related polymer is characteristic of a v(Ru-Cl) stretch. rsc.org
Raman Spectroscopy: Resonance Raman spectroscopy is particularly useful for studying the electronic structure of ruthenium complexes. rsc.orgrsc.org Excitation with a laser wavelength that matches an electronic transition, such as a metal-to-ligand charge transfer (MLCT) band, can selectively enhance the vibrations of the chromophoric part of the molecule. rsc.org For HInd(RuInd₂Cl₄), this could selectively enhance the vibrations of the indole ligands coordinated to the ruthenium, providing detailed information about the Ru-indole bonding framework. nih.gov
Interactive Data Table: Key Vibrational Frequencies for HInd(RuInd₂Cl₄).
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Significance | Reference |
|---|---|---|---|---|
| Indole N-H Stretch | ~3400 (masked by water) | - | Indicates presence of N-H group | scirp.org |
| Imine/Aromatic C=C Stretch | 1500 - 1600 | 1520 - 1540 | Confirms indole ring structure | nih.gov |
| Ru-N Stretch | ~280 | ~372 | Evidence of ligand-metal coordination | nih.govrsc.org |
UV-Vis spectroscopy probes the electronic transitions within the molecule, which are characteristic of its structure and bonding. Ruthenium(II) complexes are known for their rich electronic spectra. canterbury.ac.nz
Interactive Data Table: Electronic Transitions of HInd(RuInd₂Cl₄).
| Wavelength (λₘₐₓ, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment | Reference |
|---|---|---|---|
| ~297 | High | π→π* (Intraligand) | rsc.org |
| ~370 | Moderate | Ligand S₀→S₁ | rsc.org |
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. Many ruthenium complexes, particularly those with a pseudo-octahedral "piano-stool" geometry, are chiral at the metal center. preprints.org If HInd(RuInd₂Cl₄) is synthesized as a racemic mixture or if a chiral resolution is performed, CD spectroscopy can provide valuable stereochemical information. The technique measures the differential absorption of left and right circularly polarized light. A non-zero CD spectrum would confirm the chirality of the complex and could be used to assign the absolute configuration of the enantiomers by comparing experimental data with theoretical calculations.
Mass spectrometry (MS), particularly with soft ionization techniques like Electrospray Ionization (ESI), is indispensable for confirming the molecular weight and probing the stability of the complex. nih.govmdpi.com ESI-MS analysis would be expected to show a prominent ion corresponding to the cationic part of the complex, [RuInd₂Cl₄]⁻, or related fragments.
Tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns. nih.govacs.org By inducing fragmentation of a selected parent ion, the connectivity of the ligands can be inferred. Common fragmentation pathways for organoruthenium complexes include the loss of ligands such as chloride or even the arene-like indole ligands. epfl.chrsc.org This analysis helps to confirm the proposed structure and assess the relative strengths of the bonds within the complex.
Interactive Data Table: Expected ESI-MS Fragmentation for HInd(RuInd₂Cl₄).
| Parent Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Significance | Reference |
|---|---|---|---|---|
| [RuInd₂Cl₄]⁻ | [RuInd₂Cl₃] | Cl | Confirms labile chloride ligand | epfl.ch |
| [RuInd₂Cl₄]⁻ | [RuIndCl₄]⁻ | Indole | Indicates Ru-Indole bond cleavage | epfl.chrsc.org |
Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES) is a highly sensitive method used for the precise determination of the elemental composition of a sample. gychbjb.com For HInd(RuInd₂Cl₄), a digested sample of the purified compound would be analyzed to quantify the amount of ruthenium. iaea.org The experimentally determined weight percentage of ruthenium is then compared to the calculated theoretical value based on the proposed formula. rsc.org This analysis provides definitive confirmation of the presence of ruthenium and helps to verify the empirical formula of the complex, ensuring its purity and stoichiometric integrity. edpsciences.orgchinesechemsoc.org
X-ray Crystallography for HInd(RuInd2Cl4) Solid-State Structure Determination
Single-Crystal X-ray Diffraction Data Acquisition and Refinement for HInd(RuInd2Cl4)
The acquisition of crystallographic data for organometallic compounds like HInd(RuInd2Cl4) involves a meticulous process. Typically, a suitable single crystal, grown by methods such as slow evaporation or vapor diffusion, is selected and mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded by a detector.
For the related complex (HInd)2[RuIndCl4], dark red, block-shaped crystals suitable for X-ray analysis were obtained. Data collection was performed on a Siemens P4 four-circle diffractometer using graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å). The structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically, while hydrogen atoms were placed in calculated positions and refined using a riding model.
| Parameter | Value for (HInd)2[RuIndCl4] |
| Chemical Formula | C27H23Cl4Ru |
| Formula Weight | 634.34 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2(1)/c |
| a (Å) | 13.939(3) |
| b (Å) | 11.231(2) |
| c (Å) | 17.020(3) |
| β (°) | 109.43(3) |
| Volume (ų) | 2511.1(8) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.677 |
| Radiation | Mo-Kα (λ = 0.71073 Å) |
| Temperature | 293(2) K |
| Final R1 [I > 2σ(I)] | 0.0351 |
| wR2 (all data) | 0.0883 |
Elucidation of Coordination Geometry and Bond Parameters of the Ruthenium Center in HInd(RuInd2Cl4)
The crystal structure of the anionic component, [RuIndCl4]²⁻, reveals a pseudo-octahedral or "piano-stool" geometry around the central ruthenium(III) ion. In this arrangement, the indenyl ligand occupies one coordination site (in a η⁵-fashion), and the four chloride ligands bind to the remaining sites. The geometry is distorted from an ideal octahedron due to the steric bulk and electronic nature of the indenyl ligand. libretexts.org
The Ru-C bond distances to the five-membered ring of the indenyl ligand are not uniform, a characteristic feature of indenyl complexes that indicates some degree of slip-fold distortion. The bond lengths between the ruthenium center and the four chloride ligands provide further insight into the electronic environment of the metal. The precise values of these bond lengths and the angles between the ligands are critical for understanding the stability and reactivity of the complex.
| Bond | Length (Å) | Angle | Degree (°) |
| Ru—Cl(1) | 2.373(1) | Cl(1)—Ru—Cl(2) | 90.93(4) |
| Ru—Cl(2) | 2.368(1) | Cl(1)—Ru—Cl(3) | 173.23(4) |
| Ru—Cl(3) | 2.377(1) | Cl(1)—Ru—Cl(4) | 90.23(4) |
| Ru—Cl(4) | 2.383(1) | Cl(2)—Ru—Cl(3) | 91.13(4) |
| Ru—C(Indenyl) (avg) | 2.21(1) | Cl(2)—Ru—Cl(4) | 172.93(4) |
| Ru—Centroid (5-member ring) | 1.845 | Cl(3)—Ru—Cl(4) | 89.98(4) |
Analysis of Ligand Conformations and Supramolecular Interactions in HInd(RuInd2Cl4) Crystal Lattice
The crystal packing of (HInd)2[RuIndCl4] is dictated by a network of supramolecular interactions, primarily strong hydrogen bonds and electrostatic forces between the [RuIndCl4]²⁻ anions and the indene (B144670) (HInd) cations. The acidic C-H protons of the methylene (B1212753) groups of the two HInd cations form significant hydrogen bonds with the chloride ligands of the anion.
Specifically, each of the four chloride ligands on the ruthenium complex acts as a hydrogen bond acceptor. These interactions create a robust three-dimensional network that stabilizes the crystal lattice. For instance, Cl(1) accepts hydrogen bonds from two different HInd cations, effectively linking the ionic components together. This intricate web of hydrogen bonds is a defining feature of the solid-state structure. mdpi.compsu.edu
Computational and Theoretical Investigations of Hind Ruind2cl4
Quantum Chemical Calculations (e.g., Density Functional Theory) on HInd(RuInd2Cl4)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the fundamental properties of HInd(RuInd2Cl4) and its derivatives. These studies offer a molecular-level understanding that complements experimental findings.
Electronic Structure and Orbital Analysis of HInd(RuInd2Cl4)
DFT studies have been pivotal in characterizing the electronic structure of ruthenium complexes, including analogues and metabolites of HInd(RuInd2Cl4). For instance, a detailed analysis of the related nitrosyl derivative, mer,trans-[RuCl3(1H-indazole)2(NO)], provides a model for understanding the electronic environment of the ruthenium center. helmholtz-berlin.de
The analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for predicting the redox behavior of the complex. In related ruthenium(III) complexes, the HOMO is typically centered on the metal and the chloride ligands, while the LUMO is often associated with the π-system of the indazole ligands. This distribution is key to the proposed "activation by reduction" mechanism of KP1019, where the Ru(III) center is reduced to the more reactive Ru(II) form within the hypoxic environment of a tumor.
Mulliken population analysis, a method for assigning partial atomic charges, has been used to quantify the charge distribution within related ruthenium complexes. helmholtz-berlin.de These calculations typically show a significant positive charge on the ruthenium atom and negative charges on the electronegative chloride and nitrogen ligands, providing insight into the nature of the coordination bonds. helmholtz-berlin.de
Table 1: Illustrative Electronic Properties of a Ruthenium-Indazole Complex Derivative
| Property | Description | Significance |
| HOMO-LUMO Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | A smaller gap suggests higher reactivity and easier reduction, which is relevant to the activation mechanism of KP1019. |
| Mulliken Charge on Ru | The calculated partial charge on the ruthenium atom. | Indicates the electrophilicity of the metal center and the covalency of the metal-ligand bonds. |
| Orbital Composition | The contribution of atomic orbitals from the metal and ligands to the frontier molecular orbitals. | Reveals the nature of the orbitals involved in redox processes and chemical reactions. |
Note: This table is illustrative and based on findings for closely related ruthenium-indazole complexes. Specific values for HInd(RuInd2Cl4) are not publicly available.
Prediction and Interpretation of Spectroscopic Properties of HInd(RuInd2Cl4)
Theoretical calculations are a powerful tool for predicting and interpreting the spectroscopic data of complex molecules like HInd(RuInd2Cl4). Time-dependent DFT (TD-DFT) can be used to calculate electronic absorption spectra (UV-Vis), while the calculation of harmonic frequencies helps in assigning vibrational spectra (infrared and Raman).
Computational studies on related ruthenium complexes have successfully correlated theoretical spectra with experimental data. core.ac.uk For example, DFT calculations can predict the energies of d-d transitions of the ruthenium center and the π-π* transitions of the indazole ligands, which are characteristic features in the UV-Vis spectrum. acs.org Similarly, calculated vibrational frequencies can be matched with experimental IR and Raman spectra to confirm the coordination environment of the ruthenium atom and the binding mode of the indazole ligands. core.ac.uk
Table 2: Predicted Spectroscopic Data for HInd(RuInd2Cl4) based on Theoretical Models
| Spectroscopic Technique | Predicted Feature | Interpretation |
| UV-Vis Spectroscopy | Absorption bands in the visible and UV regions. | Assigned to d-d transitions of the Ru(III) center and π-π* transitions of the indazole ligands. |
| Infrared (IR) Spectroscopy | Vibrational modes corresponding to Ru-Cl and Ru-N stretching. | Confirms the coordination of chloride and indazole ligands to the ruthenium center. |
| Nuclear Magnetic Resonance (NMR) | Chemical shifts of the indazole protons. | Provides information on the electronic environment and symmetry of the coordinated ligands. |
Note: This table is based on general expectations from DFT calculations on similar ruthenium complexes. Detailed predicted spectra for HInd(RuInd2Cl4) are not readily found in the public domain.
Molecular Dynamics Simulations for HInd(RuInd2Cl4) Conformational Landscape
Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and interactions with their environment. While specific MD studies focusing solely on the conformational landscape of isolated HInd(RuInd2Cl4) are not widely published, MD simulations have been employed to understand its interaction with biological macromolecules like proteins. researchgate.netacs.org
These simulations can reveal how the complex adapts its conformation upon binding to a protein, such as human serum albumin, which is believed to be a carrier for this drug in the bloodstream. acs.org The simulations can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex-protein adduct. The conformational landscape of a molecule describes the different shapes it can adopt and their relative energies. For a relatively rigid complex like HInd(RuInd2Cl4), the conformational changes are likely to involve the orientation of the indazole ligands relative to the ruthenium center.
Table 3: Potential Conformational Insights from Molecular Dynamics of HInd(RuInd2Cl4)
| Conformational Aspect | Information from MD | Significance |
| Ligand Orientation | Preferred rotational angles of the indazole ligands. | Can influence how the complex fits into the binding pockets of proteins. |
| Solvent Interactions | The structure of the solvent shell around the complex. | Affects the solubility and reactivity of the complex in aqueous environments. |
| Flexibility of Ru-Ligand Bonds | Fluctuations in bond lengths and angles. | Provides insight into the lability of the ligands, which is important for its mechanism of action. |
Note: This table outlines the potential information that could be gained from MD simulations of HInd(RuInd2Cl4).
Theoretical Mechanistic Studies of HInd(RuInd2Cl4) Reactivity
Theoretical studies are crucial for elucidating the reaction mechanisms of HInd(RuInd2Cl4), particularly its activation and interaction with biological targets. DFT calculations can be used to map out the potential energy surfaces of reactions, identifying transition states and calculating activation energies.
A key area of investigation is the "activation by reduction" mechanism. Theoretical studies on related ruthenium complexes have explored the stepwise process of electron transfer and subsequent ligand exchange reactions. scispace.com For example, upon reduction to Ru(II), the ruthenium-chloride bonds are expected to become more labile, facilitating their substitution by water molecules or biological nucleophiles like DNA bases.
Mechanistic studies have also investigated the interaction of ruthenium complexes with DNA. scispace.com These calculations can determine the preferred binding sites on DNA (e.g., the N7 atom of guanine) and the energetics of adduct formation. scispace.com Such studies provide a detailed picture of how these compounds may exert their cytotoxic effects at the molecular level.
Table 4: Key Reaction Steps in the Proposed Mechanism of HInd(RuInd2Cl4) Action
| Reaction Step | Theoretical Investigation | Significance |
| Reduction of Ru(III) to Ru(II) | Calculation of redox potential and electronic structure changes. | The initial activation step that is thought to occur preferentially in tumor tissue. |
| Ligand Exchange (Hydrolysis) | Calculation of activation barriers for the replacement of chloride ligands by water. | A crucial step for generating a reactive aqua-species that can bind to biological targets. |
| DNA Adduct Formation | Modeling the interaction and covalent binding to DNA bases. | The ultimate step leading to the disruption of DNA replication and cell death. |
Note: This table is based on the generally accepted mechanism for this class of compounds, supported by theoretical studies on related systems.
Table of Compound Names
| Abbreviation / Trivial Name | Chemical Name |
| HInd(RuInd2Cl4) / KP1019 | Indazolium trans-[tetrachlorobis(1H-indazole)ruthenate(III)] |
| mer,trans-[RuCl3(1H-indazole)2(NO)] | mer,trans-trichloro(nitrosyl)bis(1H-indazole)ruthenium |
Interactions of Hind Ruind2cl4 with Biological Macromolecules Biophysical Chemistry Focus
Binding Studies of HInd(RuInd2Cl4) with Human Serum Albumin (HSA)
The interaction between HInd(RuInd2Cl4) and Human Serum Albumin (HSA), the most abundant protein in blood plasma, has been explored using several spectroscopic methods. nih.govresearchgate.net These studies indicate that the binding of the ruthenium complex significantly affects the structure and conformation of HSA. nih.gov
The formation of an adduct between HInd(RuInd2Cl4) and HSA has been confirmed through UV-Vis, circular dichroism (CD), and fluorescence spectroscopy. nih.gov Fluorescence spectroscopy studies have shown a decrease in the relative fluorescence intensity of HSA when bound to the ruthenium complex. nih.gov This quenching of fluorescence suggests a perturbation in the microenvironment of the tryptophan residue (Trp-214), which is located in subdomain IIA of the protein. nih.govresearchgate.net
Circular dichroism (CD) spectroscopy has been employed to monitor changes in the secondary structure of HSA upon binding to HInd(RuInd2Cl4). The results indicate that the metal complex-HSA interactions lead to conformational changes characterized by a loss of the protein's helical stability. nih.gov Further CD spectral analysis revealed that the characteristic shape of the spectra for HSA preincubated with HInd(RuInd2Cl4) is markedly different from that of native HSA. researchgate.net Competitive binding studies with warfarin, a drug known to bind to site I in subdomain IIA, suggest that HInd(RuInd2Cl4) competes for binding sites located near the Trp-214 residue. researchgate.net
| Spectroscopic Technique | Observation | Inference | Reference |
|---|---|---|---|
| Fluorescence Spectroscopy | Decreased relative fluorescence intensity. | Perturbation around the Trp-214 residue in subdomain IIA. | nih.gov |
| Circular Dichroism (CD) | Distinct changes in the CD spectrum; loss of helical content. | Conformational changes and loss of secondary structure stability in HSA. | nih.govresearchgate.net |
| UV-Vis Spectroscopy | Used to investigate the interactions between HInd(RuInd2Cl4) and HSA. | Confirms the formation of a complex. | nih.gov |
While spectroscopic studies confirm the binding of HInd(RuInd2Cl4) to HSA, detailed quantitative data for the kinetic and thermodynamic parameters, such as the binding constant (K_b_), Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°), are not extensively detailed in the available research. However, the nature of the interaction has been qualitatively described. X-ray structure analysis suggests a two-step binding mechanism where the indazole ligands are crucial for the initial recognition of the binding site through hydrophobic interactions. researchgate.net Following this initial binding, the ligands may dissociate, allowing for coordination between the ruthenium center and the protein. researchgate.net
Interaction of HInd(RuInd2Cl4) with Cytochrome c
The interaction of HInd(RuInd2Cl4) with Cytochrome c, a vital electron transfer protein in the respiratory chain, has been investigated to understand its effect on the protein's structure and function. ptbioch.edu.plbibliotekanauki.pl
A combination of analytical techniques, including gel-filtration chromatography, absorption second derivative spectroscopy, circular dichroism (CD), and inductively coupled plasma atomic emission spectroscopy (ICP-AES), has been used to analyze the adducts formed between HInd(RuInd2Cl4) and Cytochrome c. ptbioch.edu.plbibliotekanauki.pl Gel-filtration chromatography, coupled with ICP-AES, determined the binding stoichiometry. The results showed that at a low molar excess of the ruthenium complex, approximately one molecule of HInd(RuInd2Cl4) binds to one molecule of Cytochrome c, with determined molar ratios ranging from 0.89 to 0.96. ptbioch.edu.pl The analysis also indicated that a di-protein complex cross-linked by the ruthenium species is not formed. ptbioch.edu.pl Spectroscopic analysis of the reaction product revealed a blue-green compound with a d-d transition around 585–590 nm, indicative of protein binding. ptbioch.edu.pl
| Technique | Finding | Reference |
|---|---|---|
| Gel-Filtration Chromatography & ICP-AES | Binding stoichiometry of approximately 1:1 (Ru complex:protein). No di-protein complex observed. | ptbioch.edu.pl |
| Absorption Spectroscopy | Formation of a blue-green product with a d-d transition around 585-590 nm. | ptbioch.edu.pl |
| Circular Dichroism (CD) | Used to monitor structural changes in the protein upon binding. | ptbioch.edu.plbibliotekanauki.pl |
The binding of HInd(RuInd2Cl4) induces a notable change in the conformation of Cytochrome c, leading to a less organized secondary and tertiary structure. ptbioch.edu.plbibliotekanauki.plitmedicalteam.pl This structural perturbation extends to the heme prosthetic group, which is crucial for the protein's electron-transfer function. ptbioch.edu.pl
Circular dichroism studies of the heme group were conducted to monitor these structural changes. ptbioch.edu.pl Native Cytochrome c exhibits a characteristic CD spectrum in the Soret region with a positive band at 400 nm and a negative band at 420 nm. ptbioch.edu.pl Upon binding to HInd(RuInd2Cl4), the spectrum of the adduct, while showing similar features, displayed a distinct decrease in the intensity of the wide negative band around 420 nm and a shift of the positive band to 405 nm. ptbioch.edu.pl These spectral changes indicate that the coordination of the ruthenium complex alters the heme environment, suggesting a different conformation for the ruthenium-bound Cytochrome c compared to its native state. ptbioch.edu.pl
Further studies on apocytochrome c (the protein without the heme group) showed that the binding of the ruthenium complex leads to an increase in the α-helical content of the protein. ptbioch.edu.pl However, this induced secondary structure is less organized than that achieved through noncovalent heme binding. ptbioch.edu.pl
Impact of HInd(RuInd2Cl4) Binding on Electron Transfer Proteins
The interaction of the ruthenium complex HInd(RuInd2Cl4), also known as KP1019, with electron transfer proteins has been a subject of investigation to understand its broader biological effects. A key example is its interaction with cytochrome c, a crucial protein in the mitochondrial electron transport chain that shuttles electrons between complex III and complex IV. ptbioch.edu.plnih.gov
Studies utilizing various biophysical techniques have shed light on the structural and conformational changes induced in cytochrome c upon binding to HInd(RuInd2Cl4). ptbioch.edu.plbibliotekanauki.pl Gel-filtration chromatography confirmed the formation of a stable adduct, with inductively coupled plasma atomic emission spectroscopy (ICP-AES) determining a binding stoichiometry of approximately one molecule of the ruthenium complex per molecule of cytochrome c. ptbioch.edu.pl
Circular dichroism (CD) spectroscopy revealed significant alterations in the protein's secondary and tertiary structure. ptbioch.edu.pl The binding of HInd(RuInd2Cl4) leads to a less organized conformation, evidenced by a notable decrease in the α-helical content of cytochrome c by about 15%. ptbioch.edu.pl Furthermore, absorption second derivative spectroscopy indicated changes in the local environment of the heme group within the protein. ptbioch.edu.plbibliotekanauki.pl These structural perturbations can influence the electron transport function of cytochrome c. nih.gov The interaction also affects the folding state of apocytochrome c (the protein without the heme group), where the ruthenium complex, much like heme, induces a more organized secondary structure compared to the unfolded apoprotein. ptbioch.edu.pl
Binding of HInd(RuInd2Cl4) to Lactoferrin and Transferrin
The transport of HInd(RuInd2Cl4) in the bloodstream is significantly mediated by its binding to serum proteins, particularly transferrin and lactoferrin. researchgate.netrsc.org This interaction is crucial as it facilitates the delivery of the ruthenium complex to tumor cells, which often overexpress transferrin receptors. amherst.edu
X-ray Crystallographic Determination of HInd(RuInd2Cl4) Binding Sites on Lactoferrin
To elucidate the precise binding mechanism, X-ray crystallography has been employed to determine the structure of HInd(RuInd2Cl4) bound to human lactoferrin, a protein structurally similar to transferrin. researchgate.net Crystals of apo-lactoferrin (the iron-free form) were soaked with the ruthenium complex, and diffraction data were collected to a high resolution of 2.2 Å. researchgate.netacs.org
The resulting electron density maps, determined through difference Fourier analysis, revealed distinct binding sites for the ruthenium complex on the lactoferrin molecule. researchgate.netacs.org The analysis identified a primary, high-affinity binding site located within the iron-binding cleft of the N-terminal lobe (N-lobe) of the protein. researchgate.net In addition to this primary site, lower-affinity binding sites were found on the protein surface, associated with exposed histidine residues. researchgate.net
Crystallographic Data for HInd(RuInd2Cl4)-Lactoferrin Adduct
| Parameter | Value | Reference |
|---|---|---|
| Protein | Apo-Lactoferrin (apoLf) | researchgate.net |
| Resolution | 2.2 Å | researchgate.netacs.org |
| Final R-factor | 0.202 | researchgate.netacs.org |
| Primary Binding Site | N-lobe iron-binding cleft | researchgate.net |
| Secondary Binding Sites | Surface-exposed Histidine residues | researchgate.net |
Identification of Ligand Retention and Specific Protein Residue Interactions
Detailed analysis of the crystallographic data indicates that the interaction between HInd(RuInd2Cl4) and lactoferrin involves specific protein residues. researchgate.netresearchgate.net The binding sites on lactoferrin are analogous to those identified for transferrin, which include key histidine residues. researchgate.net The primary ruthenium binding sites are associated with His14/His289. researchgate.net
A critical aspect of this interaction is the fate of the ligands originally coordinated to the ruthenium center. The X-ray diffraction studies have shown that while the core ruthenium atom binds to the protein, the original ligands can be either retained or exchanged. researchgate.net Specifically, in some interactions, the trans-indazole ligands are kept, whereas in others, they may be substituted, for instance, by protein side chains or water molecules. researchgate.net This ligand exchange mechanism is a key feature of the activation of ruthenium prodrugs.
Biophysical Characterization of HInd(RuInd2Cl4)-Transferrin Adducts
The binding of HInd(RuInd2Cl4) to transferrin is a critical step for its transport and selective uptake by cancer cells. rsc.orgamherst.edu Biophysical studies have confirmed a strong interaction between the ruthenium complex and various isoforms of transferrin, including both the iron-free (apo) and iron-saturated (holo) forms. researchgate.net
In-solution studies have demonstrated that approximately two equivalents of the ruthenium complex can bind per molecule of transferrin. researchgate.net The binding of HInd(RuInd2Cl4) to transferrin is rapid and leads to the formation of a stable adduct. rsc.org While detailed thermodynamic and kinetic data from techniques like isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) are specific to individual research studies, the collective evidence points to a high-affinity interaction. This strong binding prevents premature hydrolysis and degradation of the ruthenium complex in the bloodstream, ensuring its delivery to the target site. rsc.org It is understood that upon binding, the ruthenium complex remains in its Ru(III) oxidation state. amherst.edu
Investigation of HInd(RuInd2Cl4) Interactions with Nucleic Acids (e.g., DNA, RNA)
While protein interactions are crucial for transport and activation, DNA is considered a significant pharmacological target for many ruthenium-based anticancer compounds, including HInd(RuInd2Cl4). researchgate.netresearchgate.net The interaction with nucleic acids can lead to the disruption of DNA replication and transcription, ultimately inducing cell death. researchgate.net
Spectroscopic Probes of HInd(RuInd2Cl4)-Nucleic Acid Adduct Formation
The formation of adducts between HInd(RuInd2Cl4) and nucleic acids has been investigated using a variety of spectroscopic techniques. These methods provide insight into the binding mode, affinity, and structural changes induced in the DNA or RNA molecule. farmaciajournal.combeilstein-journals.org
UV-Visible (UV-Vis) Absorption Spectroscopy is a common method used to monitor the interaction. farmaciajournal.com Titrating a solution of DNA with the ruthenium complex typically results in changes in the UV-Vis spectrum. Hypochromicity (a decrease in absorbance) and a bathochromic shift (red shift) in the DNA's absorption band around 260 nm are often observed, which can be indicative of intercalative or groove binding. iapchem.org These spectral changes can be used to calculate the intrinsic binding constant (K_b), quantifying the affinity of the complex for DNA. iapchem.org
Circular Dichroism (CD) Spectroscopy is highly sensitive to the helical structure of DNA. beilstein-journals.org The binding of HInd(RuInd2Cl4) can induce significant changes in the CD spectrum of DNA, reflecting alterations in its conformation. researchgate.net For instance, changes in the characteristic positive and negative bands of B-form DNA can indicate groove binding or the formation of crosslinks that distort the double helix. researchgate.net
Fluorescence Spectroscopy can also be employed, often in competitive binding assays with DNA intercalators like ethidium (B1194527) bromide (EtBr). A decrease in the fluorescence intensity of the EtBr-DNA complex upon addition of HInd(RuInd2Cl4) suggests that the ruthenium complex displaces the intercalator, indicating a strong interaction with the DNA, likely through intercalation or major groove binding. researchgate.net
These spectroscopic studies collectively confirm that HInd(RuInd2Cl4) forms stable adducts with DNA, with a preference for binding to guanine (B1146940) bases. researchgate.netresearchgate.net The formation of these adducts, including potential interstrand crosslinks, is believed to be a key component of its cytotoxic mechanism of action. researchgate.net
Summary of Spectroscopic Probes for HInd(RuInd2Cl4)-DNA Interaction
| Spectroscopic Technique | Information Obtained | Typical Observation | Reference |
|---|---|---|---|
| UV-Visible Spectroscopy | Binding mode and affinity (K_b) | Hypochromicity and bathochromic shift | farmaciajournal.comiapchem.org |
| Circular Dichroism (CD) | Conformational changes in DNA | Alterations in the B-form DNA signal | researchgate.netbeilstein-journals.org |
| Fluorescence Spectroscopy | Competitive binding, binding mode | Quenching of ethidium bromide fluorescence | researchgate.net |
Mechanistic Aspects of HInd(RuInd2Cl4) Binding to DNA/RNA Structures
The interaction of the ruthenium(III) complex, trans-Indazolium (bisindazole)tetrachlororuthenate(III), formally noted as HInd(RuInd2Cl4), with nucleic acids is a cornerstone of its anticancer activity. Unlike platinum-based drugs such as cisplatin (B142131), HInd(RuInd2Cl4) exhibits a distinct mechanism of action at the molecular level, which is believed to contribute to its different spectrum of activity and potential to overcome cisplatin resistance. researchgate.netresearchgate.net
Biophysical studies have demonstrated that HInd(RuInd2Cl4) coordinates irreversibly to DNA. researchgate.net This covalent binding is a critical step in its cytotoxic effect. The geometry of the ruthenium complex, which is different from the square planar geometry of cisplatin, leads to the formation of unique DNA adducts that alter the DNA conformation in a manner distinct from that of platinum drugs. researchgate.net
Research indicates that HInd(RuInd2Cl4), like many other ruthenium-based anticancer agents, demonstrates a preference for binding to the N7 position of guanine residues within the DNA sequence. researchgate.net The formation of these adducts is a key mechanistic feature. The complex is capable of forming bifunctional intrastrand adducts on double-helical DNA. researchgate.net These adducts can subsequently interfere with essential cellular processes such as DNA replication and transcription, ultimately leading to cell death. researchgate.net
The formation of these bifunctional adducts by HInd(RuInd2Cl4) on a rigid double-helical DNA structure is thought to be sterically more crowded due to its octahedral geometry compared to other ruthenium complexes. researchgate.net This steric hindrance may influence the efficiency of adduct formation and the subsequent biological response. researchgate.net The modification of DNA by HInd(RuInd2Cl4) leads to significant conformational changes in the DNA structure, which can be a crucial factor in its cytostatic activity. researchgate.net
While the primary focus of research has been on the interaction with DNA, the principles of covalent binding and adduct formation can be extrapolated to RNA. The structural diversity of RNA, including double-stranded regions and complex tertiary structures, presents a multitude of potential binding sites for HInd(RuInd2Cl4). However, detailed mechanistic studies specifically investigating the binding of HInd(RuInd2Cl4) to different RNA structures are less common in the available literature.
It is important to note that while the qualitative aspects of HInd(RuInd2Cl4) binding to DNA are established, detailed quantitative thermodynamic and kinetic data for its interaction with both DNA and RNA are not extensively available in the public domain. Such data would provide deeper insights into the affinity and specificity of these interactions.
Table of Research Findings on HInd(RuInd2Cl4) and Nucleic Acid Interaction
| Parameter | Finding | Reference |
| Binding Nature | Irreversible coordination to DNA. | researchgate.net |
| Binding Site | Preferential binding to guanine residues. | researchgate.net |
| Adduct Type | Forms bifunctional intrastrand adducts on double-helical DNA. | researchgate.net |
| Conformational Changes | Adducts affect the conformation of DNA. | researchgate.net |
| Comparison to Cisplatin | DNA binding mode is different from that of cisplatin. | researchgate.netresearchgate.net |
Mechanistic Insights into Hind Ruind2cl4 Reactivity in Complex Environments
Ligand Lability and Exchange Pathways of HInd(RuInd2Cl4) in Aqueous and Biological Media
The reactivity of HInd(RuInd2Cl4) is significantly influenced by the lability of its ligands. In aqueous environments, the complex undergoes ligand exchange, a critical step for its interaction with biological molecules.
Upon entering the bloodstream, HInd(RuInd2Cl4) primarily interacts with serum proteins, most notably human serum albumin (HSA) and transferrin. wikipedia.orgmdpi.com These proteins act as carriers, transporting the ruthenium complex throughout the body. The binding to HSA is non-covalent, and studies have identified that HInd(RuInd2Cl4) can bind to both Sudlow site I and site II of the protein with moderate affinity. nih.gov Competition studies with known site markers have determined conditional stability constants (log K') for these interactions, as detailed in Table 1.
Table 1: Binding Affinity of HInd(RuInd2Cl4) to Human Serum Albumin (HSA) Sites
| HSA Binding Site | Conditional Stability Constant (log K') | Reference |
|---|---|---|
| Site I (Warfarin site) | 5.3 - 5.8 | nih.gov |
| Site II (Diazepam site) | 5.3 - 5.8 | nih.gov |
X-ray crystallographic analysis has provided deeper insights into the binding mechanism, revealing that the interaction with HSA can lead to the dissociation of both the indazole and chloride ligands. acs.org In these studies, the ruthenium center was found coordinated to histidine residues (His146 and His242) within hydrophobic pockets of the protein, with the remaining coordination sites occupied by solvent molecules. acs.org Despite the eventual displacement of the indazole ligands, it is proposed that they play a crucial role in the initial recognition and binding to the protein. acs.org
The interaction with transferrin is also a key aspect of HInd(RuInd2Cl4)'s biological journey. It is believed that by mimicking iron, the ruthenium complex can be transported into cancer cells, which often overexpress transferrin receptors to meet their high demand for iron. wikipedia.org Studies have shown that one molecule of transferrin can bind two ruthenium complexes. wikipedia.org The release of the complex from transferrin intracellularly is thought to be facilitated by the lower pH within endosomes and the presence of chelating species like citrate (B86180) or ATP. wikipedia.org
Hydrolysis Mechanisms of HInd(RuInd2Cl4)
Hydrolysis is a fundamental activation pathway for HInd(RuInd2Cl4). The exchange of chloride ligands with water molecules (aquation) is a prerequisite for the complex to bind to many biological targets. scielo.brscielo.br The rate of hydrolysis is highly dependent on the pH of the surrounding medium.
Research has demonstrated that HInd(RuInd2Cl4) is significantly more stable in acidic conditions and becomes more labile as the pH increases towards physiological levels. mdpi.comresearchgate.netunivie.ac.at This pH-dependent reactivity is a key feature of its chemical behavior. At 37°C, the stability of the complex changes dramatically between pH 6.0 and 7.4. Furthermore, the composition of the buffer can also influence the rate of hydrolysis, with carbonate buffers accelerating the process even more than phosphate (B84403) buffers. researchgate.net In some cases, particularly at physiological pH, the hydrolysis can proceed to the point where the indazole ligands are also released, leading to the formation of species such as [RuCl4(H2O)2]−. researchgate.net
Table 2: pH-Dependent Hydrolysis of HInd(RuInd2Cl4) at 37°C
| pH | Buffer System | Half-life (t½) | Reference |
|---|---|---|---|
| 6.0 | Phosphate Buffer | 5.4 hours | researchgate.netunivie.ac.at |
| 7.4 | Phosphate Buffer | < 0.5 hours | mdpi.comresearchgate.netunivie.ac.at |
| 7.4 | Carbonate Buffer | Faster than in phosphate buffer | researchgate.net |
Theoretical studies using density functional theory (DFT) support these experimental findings, suggesting a strong thermodynamic preference for the complex to undergo successive hydrolysis reactions. scielo.brscielo.br This aquation process generates more reactive ruthenium species that can then interact with cellular components.
Redox Chemistry of HInd(RuInd2Cl4) in Physiologically Relevant Systems
A central hypothesis for the selective action of HInd(RuInd2Cl4) is its activation via reduction, a concept known as "activation by reduction". wikipedia.orgnih.gov The compound is administered in the more inert ruthenium(III) oxidation state and is believed to be reduced to the more reactive ruthenium(II) state preferentially within the hypoxic (low oxygen) environment characteristic of many solid tumors. wikipedia.orgnih.govnih.gov
The redox potential of HInd(RuInd2Cl4) is within a range that allows for reduction by endogenous reducing agents. The sodium salt of the complex, KP1339, exhibits a redox potential of +30 mV versus the normal hydrogen electrode (NHE) at a physiological pH of 7.0. univie.ac.atnih.gov This makes its reduction by biological reductants such as ascorbic acid (Vitamin C) and glutathione (B108866) (GSH) thermodynamically favorable.
Studies have shown that both ascorbic acid and glutathione can reduce HInd(RuInd2Cl4), although the kinetics differ significantly. The reduction by ascorbic acid is relatively rapid, occurring within minutes, while the reaction with glutathione is slower, taking several hours. scielo.brscielo.brunivie.ac.atnih.gov The presence of these reductants can enhance the complex's reactivity towards model DNA bases like guanosine (B1672433) monophosphate (GMP), although the effect varies depending on the reductant and the pH. univie.ac.at
Table 3: Reduction of HInd(RuInd2Cl4) by Physiological Reductants
| Reductant | Observed Reduction Time | Reference |
|---|---|---|
| Ascorbic Acid | Minutes | scielo.brunivie.ac.atnih.gov |
| Glutathione (GSH) | Hours (e.g., 5-16 hours for completion depending on molar ratio) | univie.ac.atnih.gov |
Interestingly, DFT calculations have revealed that, unlike some other ruthenium-based drugs, the redox potential of HInd(RuInd2Cl4) remains relatively unchanged after the first hydrolysis step. scielo.brscielo.br The interplay between hydrolysis, protein binding, and redox activation creates a complex series of interconnected equilibria that ultimately govern the speciation and reactivity of HInd(RuInd2Cl4) in biological systems.
Future Research Directions for Hind Ruind2cl4
Design and Synthesis of Analogues with Tuned Coordination Sphere for Specific Interactions
The development of new anticancer metallodrugs is increasingly focused on moving beyond broad-spectrum cytotoxicity towards compounds with specific molecular targets. nih.gov For HInd(RuInd2Cl4), a key strategy is the design and synthesis of analogues with a fine-tuned coordination sphere. The coordination sphere, which includes the ligands directly bonded to the ruthenium center, dictates the compound's stability, reactivity, and ultimately its biological activity. wikipedia.org By systematically modifying the ligands, researchers can modulate the electronic and steric properties of the complex to enhance its interaction with specific biological targets. rsc.org
The synthesis of HInd(RuInd2Cl4) itself involves the reaction of a purified Ru(III) solution with indazole in hydrochloric acid. bio-integration.org Building on this, the synthesis of analogues can be approached by introducing derivatives of the indazole ligand or by replacing the chloride ligands with other halides or functional groups. For instance, the introduction of more hydrophobic ligands to the Ru(III) center has been proposed as a way to potentially inhibit covalent binding to transport proteins like albumin and promote non-coordinative interactions, which could lead to enhanced bioavailability in tumor cells. acs.org
Research into other ruthenium-indazole complexes has demonstrated that variations in the number and type of indazole ligands, as well as the counter-ion, can significantly impact the compound's electrochemical properties and in vitro potency. acs.org For example, a higher indazole-to-chloride ratio has been shown to result in a higher reduction potential, a key factor in the activation of Ru(III) prodrugs. acs.org The synthesis of a homologous series of these complexes allows for a systematic exploration of structure-activity relationships.
Future synthetic efforts will likely focus on incorporating functionalities into the indazole ligand that can engage in specific non-covalent interactions, such as hydrogen bonding or π-π stacking, with target biomolecules. frontiersin.org This approach aims to create analogues of HInd(RuInd2Cl4) with improved selectivity and efficacy.
Advanced Spectroscopic and Imaging Techniques for in situ Monitoring of HInd(RuInd2Cl4) Behavior
Understanding the fate of HInd(RuInd2Cl4) within a biological environment is crucial for elucidating its mechanism of action. Advanced spectroscopic and imaging techniques are indispensable tools for monitoring the compound's interactions and transformations in situ.
Spectroscopic methods such as UV-Vis absorption, circular dichroism (CD), and fluorescence spectroscopy have been employed to study the interaction of HInd(RuInd2Cl4) with serum proteins like human serum albumin (HSA) and cytochrome c. ptbioch.edu.plnih.govnih.gov These studies have revealed that the binding of the complex can induce conformational changes in these proteins. ptbioch.edu.plnih.gov For example, fluorescence quenching of HSA upon binding of HInd(RuInd2Cl4) suggests a perturbation around the Trp 214 residue. nih.gov CD spectroscopy has further confirmed conformational changes with a loss of the protein's helical stability. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy, particularly advanced techniques like Saturation Transfer Difference (STD)-NMR, can provide detailed insights into the specific parts of a molecule that are involved in binding to a macromolecular target like DNA. frontiersin.org
For real-time visualization within cells, imaging techniques based on the intrinsic properties of the metal complex or on appended probes are being developed. While HInd(RuInd2Cl4) itself is not fluorescent, analogues can be designed to incorporate luminescent reporters. Ruthenium complexes, in general, are known for their rich photophysical properties, which can be harnessed for imaging applications. preprints.orgmdpi.com For instance, luminescent ruthenium complexes have been designed as sensors to monitor intracellular oxygen levels. preprints.orgmdpi.com Furthermore, indium complexes, which share some chemical similarities with ruthenium complexes, have been developed for cellular imaging. rsc.orgresearchgate.net Radiolabeling the indium component could allow for techniques like Single Photon Emission Computed Tomography (SPECT) for in vivo imaging. researchgate.netpsu.edu The development of phosphorescent ruthenium complexes that can specifically target and image cellular components, such as the plasma membrane, offers a promising avenue for tracking the compound's journey and its effect on cellular integrity in real-time. acs.org
| Technique | Application for HInd(RuInd2Cl4) and Analogues | Findings/Potential |
| UV-Vis Spectroscopy | Studying interactions with proteins like HSA and cytochrome c. ptbioch.edu.plnih.gov | Detects binding and changes in the local environment of the complex. |
| Circular Dichroism (CD) | Assessing conformational changes in proteins upon binding. ptbioch.edu.plnih.gov | Revealed loss of helical stability in HSA. nih.gov |
| Fluorescence Spectroscopy | Investigating binding to proteins containing fluorescent amino acids. nih.gov | Showed perturbation of the Trp 214 microenvironment in HSA. nih.gov |
| NMR Spectroscopy | Elucidating binding modes with biomolecules like DNA. frontiersin.org | Can identify specific ligand-biomolecule contact points. frontiersin.org |
| Luminescence Imaging | In situ tracking of cellular uptake and distribution of luminescent analogues. preprints.orgmdpi.comrsc.org | Enables real-time visualization of the compound in living cells. preprints.orgmdpi.com |
| SPECT Imaging | In vivo biodistribution studies of radiolabeled indium-containing analogues. researchgate.netpsu.edu | Provides whole-body imaging of compound accumulation. |
Systems-Level Approaches to Elucidate HInd(RuInd2Cl4) Chemical Biology and Interactomics
To fully comprehend the biological impact of HInd(RuInd2Cl4), it is essential to move beyond the study of single-target interactions and adopt a systems-level perspective. Chemical biology and interactomics are powerful approaches for mapping the complex network of interactions between a drug and the cellular machinery. scispace.compnas.org
The chemical biology of metallodrugs recognizes that these compounds often act as prodrugs and can engage with a multitude of biological molecules, influencing various cellular pathways. nih.govscispace.com For ruthenium(III) complexes like HInd(RuInd2Cl4), an "activation by reduction" mechanism has been proposed, where the less reactive Ru(III) state is reduced to the more reactive Ru(II) state within the cell's reducing environment. nih.gov This activation is a key aspect of its chemical biology.
Interactomics aims to identify the complete set of molecular interactions of a compound within a cell, known as its interactome. mdpi.com For metallodrugs, this involves identifying the proteins, nucleic acids, and other biomolecules that the compound binds to. scispace.com Proteomic and metallomic strategies are central to these investigations. scispace.comrsc.org Affinity-based proteomics, where the drug is immobilized to "pull down" its binding partners from cell lysates, and label-free approaches that detect changes in protein stability upon drug binding, are powerful tools for identifying protein targets. mdpi.com
Studies on HInd(RuInd2Cl4) have already identified interactions with key proteins such as human serum albumin and transferrin, which are involved in its transport, and cytochrome c, a crucial component of the electron transport chain. ptbioch.edu.plnih.govresearchgate.netruc.dk X-ray crystallography has provided high-resolution structural details of the binding of HInd(RuInd2Cl4) to human lactoferrin and serum albumin, revealing binding at specific histidine residues. acs.orgresearchgate.net
Future research will likely employ a combination of proteomic, genomic, and metallomic approaches to build a comprehensive interactome for HInd(RuInd2Cl4) and its analogues. nih.govscispace.com This will involve identifying not only the direct binding partners but also the downstream effects on cellular pathways and protein expression profiles. scispace.com Understanding this complex network of interactions is crucial for rational drug design and for predicting both the therapeutic effects and potential side effects of these promising anticancer compounds. pnas.org
| Approach | Focus | Relevance to HInd(RuInd2Cl4) |
| Chemical Biology | Understanding how the chemical properties of a compound influence its biological activity. ruc.dk | Elucidating the "activation by reduction" mechanism and the role of ligand exchange in target binding. nih.gov |
| Proteomics | Identifying the full complement of proteins that interact with the compound. scispace.com | Moving beyond known binders like albumin and transferrin to discover novel protein targets. mdpi.com |
| Metallomics | Studying the fate and transformation of the metal complex within the cell. scispace.com | Tracking the speciation of the ruthenium center and its ligands in the cellular environment. |
| Interactomics | Integrating data from various "-omics" fields to map the complete network of molecular interactions. mdpi.com | Providing a holistic view of the compound's mechanism of action and potential for polypharmacology. pnas.org |
Table of Compound Names
| Abbreviation/Code | Full Chemical Name |
| HInd(RuInd2Cl4) | trans-indazolium[tetrachlorobis(1H-indazole)ruthenate(III)] |
| NAMI-A | Imidazolium[trans-tetrachloro(dimethylsulfoxide)(imidazole)ruthenate(III)] |
| KP1019 | trans-indazolium[tetrachlorobis(1H-indazole)ruthenate(III)] |
| NKP-1339 | Sodium [trans-tetrachlorobis(1H-indazole)ruthenate(III)] |
| RAPTA-C | [Ru(η6-p-cymene)Cl2(pta)] (pta = 1,3,5-triaza-7-phosphaadamantane) |
| RAPTA-T | [Ru(η6-toluene)Cl2(pta)] (pta = 1,3,5-triaza-7-phosphaadamantane) |
| AziRu | [mer-RuCl3(azpy)(DMSO)] (azpy = 2-phenylazopyridine, DMSO = dimethylsulfoxide) |
| DoHuRu | Nucleolipid incorporating a Ru(III) complex |
| DOTAP | 1,2-dioleoyl-3-trimethylammonium-propane |
| CBLAU | [Ru(law)(dppb)(bipy)] (law = lawsone, dppb = 1,4-bis(diphenylphosphino)butane, bipy = 2,2'-bipyridine) |
Q & A
Q. How is HInd(RuInd2Cl4) synthesized, and what characterization methods are essential for validating its structure?
- Methodological Answer : Synthesis typically involves refluxing RuCl₃ with indene derivatives under inert conditions, followed by purification via column chromatography. Characterization requires a combination of spectroscopic (e.g., NMR for ligand coordination ), crystallographic (XRD for structural confirmation ), and elemental analysis (to verify stoichiometry). Cross-referencing with literature data on analogous ruthenium complexes is critical for validation .
Q. What are the key variables to control during experimental design for HInd(RuInd2Cl4) synthesis?
- Methodological Answer : Variables include reaction temperature (affecting ligand binding kinetics), stoichiometric ratios (to avoid byproducts), and solvent polarity (influencing crystallization). Protocols should adhere to reproducibility standards, such as those outlined in the CONSORT framework for controlled experiments . Statistical tools like ANOVA can validate variable impacts .
Q. How do researchers ensure purity and stability of HInd(RuInd2Cl4) under varying conditions?
- Methodological Answer : Purity is confirmed via HPLC (>95% threshold) and elemental analysis (±0.3% deviation). Stability studies involve thermogravimetric analysis (TGA) and UV-Vis spectroscopy under controlled humidity/temperature. Protocols must document degradation thresholds and storage recommendations .
Advanced Research Questions
Q. What strategies resolve contradictions between spectroscopic and computational data for HInd(RuInd2Cl4)?
- Methodological Answer : Discrepancies (e.g., NMR shifts vs. DFT-predicted values) require iterative validation:
Re-examine experimental conditions (e.g., solvent effects on NMR ).
Compare computational parameters (basis sets, solvation models) with peer studies .
Use sensitivity analysis to identify error-prone variables. Contradictory data should be transparently reported and contextualized within existing literature .
Q. How can mechanistic studies on HInd(RuInd2Cl4) catalytic activity be optimized?
- Methodological Answer : Employ kinetic isotope effects (KIE) and operando spectroscopy to track intermediate species. Control experiments with isotopic labeling (e.g., deuterated substrates) clarify reaction pathways. Data must be analyzed using Eyring plots or Marcus theory, with error margins quantified via Monte Carlo simulations .
Q. What frameworks guide hypothesis formulation for HInd(RuInd2Cl4)’s electronic properties?
- Methodological Answer : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align hypotheses with gaps in literature. For electronic studies, combine cyclic voltammetry (redox potentials) with TD-DFT calculations. Validate hypotheses through peer benchmarking, as emphasized in IUPAC guidelines .
Q. How should researchers address reproducibility challenges in HInd(RuInd2Cl4) synthesis?
- Methodological Answer : Document all procedural details (e.g., stirring rate, cooling gradients) in supplementary materials. Implement blind testing across labs and use statistical process control (SPC) charts to identify outlier batches. Publish negative results to enhance methodological transparency .
Data Analysis & Presentation Guidelines
Q. What standards ensure rigorous data presentation for HInd(RuInd2Cl4) studies?
- Methodological Answer : Follow the CONSORT checklist for graphical abstracts and tables:
- Report raw data in appendices, with processed data (mean ± SD) in main texts.
- Use error bars for replicates (n ≥ 3) and specify statistical tests (e.g., t-test for significance).
- Contrast findings with prior work, highlighting methodological divergences .
Q. How are conflicting interpretations of HInd(RuInd2Cl4)’s reactivity reconciled in publications?
- Methodological Answer : Conduct meta-analyses of published kinetic data, adjusting for variables like solvent polarity or catalyst loading. Use funnel plots to detect publication bias. Contradictory claims should be addressed in discussion sections with proposed validation experiments .
Ethical & Procedural Considerations
Q. What ethical frameworks apply to HInd(RuInd2Cl4) research involving hazardous intermediates?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
